REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8](I)[C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[Cl:15].[C:17]([Si:19]([CH3:22])([CH3:21])[CH3:20])#[CH:18]>ClCCl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([C:18]#[C:17][Si:19]([CH3:22])([CH3:21])[CH3:20])[C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[Cl:15]
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)NC(C)=O)Cl)=O
|
Name
|
cuprous iodide
|
Quantity
|
0.135 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloro(bistriphenylphosphine)palladium(II)
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.825 g
|
Type
|
reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred under nitrogen at room temperature for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
WASH
|
Details
|
washed with 5% citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After the removal of the solvent, mixture
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)C#C[Si](C)(C)C)NC(C)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 209.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |